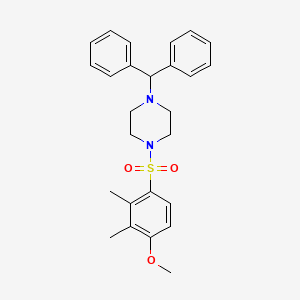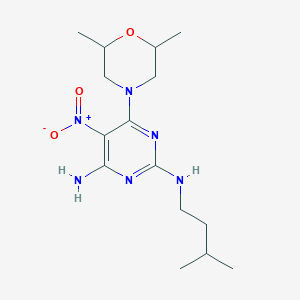
4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a heterocyclic compound. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis
Triazole compounds, including “this compound”, have a central structural component in a number of drug classes . The molecular structure of triazoles allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its structure and the properties of similar compounds. For instance, the IR spectrum of a similar compound shows peaks corresponding to various functional groups .Wissenschaftliche Forschungsanwendungen
4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has been shown to have potential applications in various scientific research fields, including cancer research, neurological disorders, and drug addiction. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In drug addiction, this compound has been shown to reduce drug-seeking behavior by modulating the reward pathway in the brain.
Wirkmechanismus
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in the biological system . These targets can vary widely depending on the specific structure and functional groups present in the compound.
Mode of Action
Triazole compounds are known for their versatile biological activities . They can interact with their targets in various ways, leading to different biological effects. The specific interactions and resulting changes would depend on the specific structure of the compound and the nature of its target.
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind with different enzymes and receptors . The downstream effects of these interactions can vary widely and would depend on the specific nature of the compound and its targets.
Result of Action
Triazole compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . The specific effects of this compound would depend on its structure, its targets, and the nature of its interactions with these targets.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide for lab experiments is its specificity for certain cellular processes and proteins, allowing for targeted research. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for neurological research. However, one limitation of this compound is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for 4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide research, including further investigation of its potential applications in cancer research, neurological disorders, and drug addiction. Additionally, research could focus on optimizing the synthesis method of this compound to improve its yield and reduce potential toxicity. Lastly, research could focus on developing derivatives of this compound with improved specificity and potency for certain cellular processes and proteins.
Synthesemethoden
The synthesis of 4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves a multistep process that starts with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)piperidine to form 4-methyl-N-(4-aminophenyl)benzamide. The final step involves reacting this intermediate with 1-phenyl-1H-1,2,3-triazole-4-carbonyl chloride to form this compound.
Eigenschaften
IUPAC Name |
4-methyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-16-7-9-17(10-8-16)21(28)23-18-11-13-26(14-12-18)22(29)20-15-27(25-24-20)19-5-3-2-4-6-19/h2-10,15,18H,11-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJZOJGIKMJRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2789876.png)

![methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2789878.png)

![4-((4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2789881.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2789884.png)
![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile](/img/structure/B2789885.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2789888.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789894.png)
